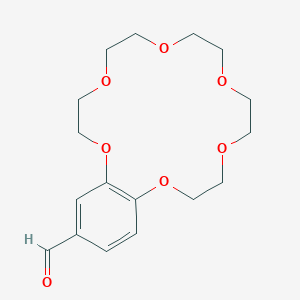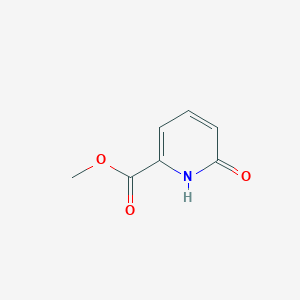![molecular formula C12H13Cl2NO B1355606 4-[(3,4-Dichlorophenyl)carbonyl]piperidine](/img/structure/B1355606.png)
4-[(3,4-Dichlorophenyl)carbonyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3,4-Dichlorophenyl)carbonyl]piperidine: is an organic compound that belongs to the class of phenylpiperidines. This compound consists of a piperidine ring bound to a phenyl group substituted with two chlorine atoms at the 3 and 4 positions. It is a significant compound in medicinal chemistry due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3,4-Dichlorophenyl)carbonyl]piperidine typically involves the reaction of 3,4-dichlorobenzoyl chloride with piperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as recrystallization or chromatography to obtain the pure product.
化学反应分析
Types of Reactions:
Oxidation: 4-[(3,4-Dichlorophenyl)carbonyl]piperidine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the piperidine nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated piperidine derivatives.
科学研究应用
Chemistry: In chemistry, 4-[(3,4-Dichlorophenyl)carbonyl]piperidine is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as a building block for more complex molecules.
作用机制
The mechanism of action of 4-[(3,4-Dichlorophenyl)carbonyl]piperidine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to influence neurotransmitter systems in the brain, which could explain its potential therapeutic effects in neurological disorders.
相似化合物的比较
- (3,4-Dichlorophenyl)(piperidin-4-yl)methanol
- (3,4-Dichlorophenyl)(piperidin-4-yl)amine
- (3,4-Dichlorophenyl)(piperidin-4-yl)acetate
Comparison:
- 4-[(3,4-Dichlorophenyl)carbonyl]piperidine is unique due to the presence of a ketone group, which imparts different chemical reactivity compared to its alcohol, amine, and ester analogs.
- The ketone group makes it more susceptible to nucleophilic addition reactions, whereas the alcohol and amine analogs are more prone to oxidation.
- The ester analog, on the other hand, can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactivity, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C12H13Cl2NO |
|---|---|
分子量 |
258.14 g/mol |
IUPAC 名称 |
(3,4-dichlorophenyl)-piperidin-4-ylmethanone |
InChI |
InChI=1S/C12H13Cl2NO/c13-10-2-1-9(7-11(10)14)12(16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2 |
InChI 键 |
PGMYDXDDUCRREF-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1C(=O)C2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
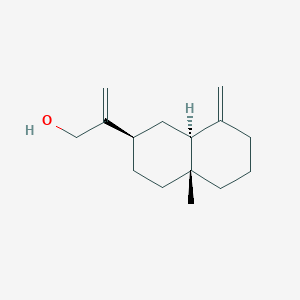
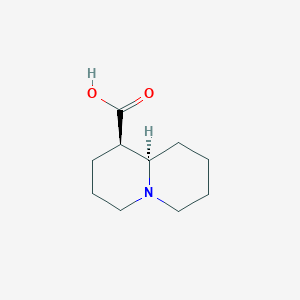
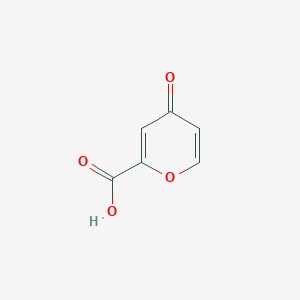

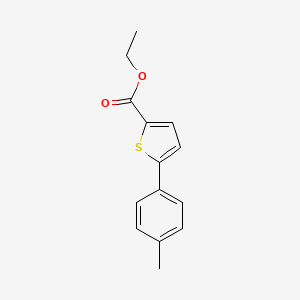

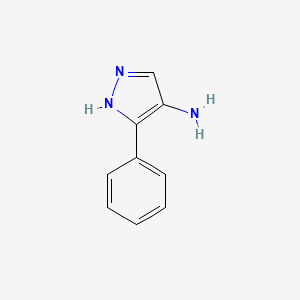

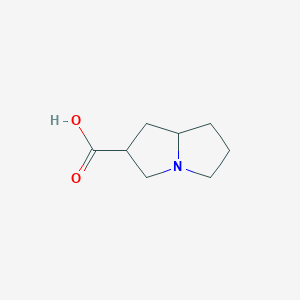
![(2s)-2-[(2-Methoxyphenoxy)methyl]oxirane](/img/structure/B1355549.png)

